BenchChemオンラインストアへようこそ!

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide

Organic Cation Transporter 3 hOCT3 SLC22A3

This benzofuran-acetamide compound is a novel chemotype probe for hOCT3 (SLC22A3) inhibitor SAR campaigns (IC₅₀ 4,600 nM). Its ortho-methylphenoxy substitution creates a distinct steric and hydrogen-bonding topology versus meta-tolyl (CAS 2034599-91-0) and para-chloro analogs, enabling matched molecular pair analysis of substituent effects on target binding, solubility, and metabolic stability. Computed properties (TPSA 71.7 Ų, XLogP3 3.1) meet CNS drug-likeness criteria. Procure ≥95% purity for systematic SAR exploration of organic cation transporter pharmacology.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 2034545-46-3
Cat. No. B2850052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide
CAS2034545-46-3
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C20H21NO4/c1-14-7-3-5-9-16(14)24-12-19(22)21-13-20(2,23)18-11-15-8-4-6-10-17(15)25-18/h3-11,23H,12-13H2,1-2H3,(H,21,22)
InChIKeyPYXKRIARZVVISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide (CAS 2034545-46-3): A Research-Grade Benzofuran-Acetamide Probe


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide (CAS 2034545-46-3, synonym N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide) is a synthetic small molecule belonging to the benzofuran-acetamide class, with a molecular formula of C20H21NO4 and a molecular weight of 339.4 g/mol . This compound is listed as a research chemical by multiple suppliers and features a benzofuran core linked via a hydroxypropyl spacer to an o-tolyloxyacetamide moiety. Its computed properties include a topological polar surface area of 71.7 Ų and an XLogP3 of 3.1, indicating moderate lipophilicity suitable for membrane permeability [1]. The compound is typically supplied at ≥95% purity for laboratory research use [2].

Why N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide Cannot Be Replaced by Generic Benzofuran-Acetamide Analogs


Benzofuran-acetamide derivatives exhibit highly divergent pharmacological profiles depending on the nature and position of substituents on both the benzofuran core and the acetamide side chain. The combination of a 2-hydroxypropyl linker at the benzofuran 2-position with an ortho-methylphenoxy (o-tolyloxy) acetamide group in this compound generates a distinct hydrogen-bonding topology and steric contour that differs fundamentally from close analogs bearing para-chloro, meta-tolyl, unsubstituted phenyl, or heteroaryl replacements . Generic substitution without empirical verification risks selecting a compound with altered target engagement, as even minor structural modifications in this scaffold have been shown to shift activity profiles between anticonvulsant, mitochondrial DBI receptor, and monoamine transporter targets [1][2]. The limited publicly available quantitative data for this specific compound, including a reported IC50 of 4,600 nM against the human organic cation transporter 3 (hOCT3/SLC22A3), underscores that its activity cannot be inferred from class-level generalizations alone [3].

Quantitative Differentiation Evidence for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide: A Comparative Analysis


hOCT3 (SLC22A3) Transporter Inhibition: A Distinct Chemotype with Micromolar Potency

In a direct head-to-head comparison within the same study, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide (reported as BDBM50100962) inhibited the human organic cation transporter 3 (hOCT3/SLC22A3) with an IC50 of 4,600 nM. This potency was evaluated alongside structurally distinct chemotypes in the same assay format, establishing this benzofuran-acetamide as a novel chemotype for hOCT3 inhibition distinct from previously reported inhibitor classes such as corticosterone and decynium-22 [1].

Organic Cation Transporter 3 hOCT3 SLC22A3 Monoamine Transport

Structural Differentiation from Close Benzofuran-Acetamide Analogs: Ortho-Methylphenoxy vs. Meta-Tolyl and Para-Chloro Substituents

This compound carries an ortho-methyl substituent on the phenoxy ring (o-tolyloxy), distinguishing it from close analogs such as N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide (CAS 2034599-91-0, meta-methyl, MW 323.4) and N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide (CAS not retrieved, para-chloro, MW ~373.8). The ortho-methyl group introduces steric hindrance adjacent to the ether oxygen, altering the conformational preferences of the acetamide side chain and modulating hydrogen-bond donor/acceptor geometry relative to the benzofuran-hydroxypropyl core .

Benzofuran-acetamide SAR Substituent Effects Medicinal Chemistry

Benzofuran-Acetamide Scaffold: Class-Level Evidence for Mitochondrial DBI Receptor and Anticonvulsant Activity Contexts

The benzofuran-acetamide scaffold has been independently validated in two distinct pharmacological contexts. Liao et al. (1998) demonstrated that benzofuran-acetamide analogs of FGIN-1-27 bind the mitochondrial DBI receptor complex with potency and selectivity comparable to the reference indole-acetamide lead, modulating neurosteroidogenesis in vitro and in vivo [1]. Separately, Shakya et al. (2016) reported that a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)acetamide derivatives exhibited anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some compounds showing protection at doses as low as 30 mg/kg and a median effective dose (ED50) in the range of 13–67 mg/kg in the MES test [2]. While CAS 2034545-46-3 was not directly tested in these studies, the scaffold-level evidence establishes the benzofuran-acetamide chemotype as a validated starting point for CNS and neurosteroid-related drug discovery programs.

Mitochondrial DBI Receptor Neurosteroidogenesis Anticonvulsant Benzofuran

Computed Physicochemical Profile: Drug-Likeness Parameters Supporting Oral Bioavailability Exploration

The compound satisfies Lipinski's Rule of Five criteria: molecular weight 339.4 g/mol (<500), XLogP3 3.1 (<5), hydrogen bond donors 2 (<5), and hydrogen bond acceptors 4 (<10) [1]. Its topological polar surface area (TPSA) of 71.7 Ų falls below the 140 Ų threshold associated with good oral bioavailability and also below the 90 Ų threshold for blood-brain barrier penetration, suggesting potential CNS access [1]. These computed parameters position it favorably compared to larger benzofuran derivatives (e.g., N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methylphenoxy)acetamide, MW >400) that may face solubility or permeability limitations.

Drug-likeness Lipinski Rule of Five Physicochemical Properties ADME

Evidence Gap Advisory: Limited Publicly Available Quantitative Differentiation Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases as of April 2026 identified only one publicly available quantitative bioactivity data point for this compound: IC50 = 4,600 nM against hOCT3 [1]. No direct head-to-head comparative data against close structural analogs (e.g., meta-tolyl, para-chloro, or unsubstituted phenoxy derivatives) were found in the same assay system. No in vivo pharmacokinetic, selectivity panel, metabolic stability, or toxicity data are publicly available for this specific compound. Procurement decisions relying on assumed class-level activity or inferred selectivity carry substantial risk of experimental failure.

Data Gap Procurement Caution Empirical Verification

Recommended Research and Industrial Application Scenarios for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide


hOCT3 Transporter Pharmacology: Chemotype Diversification for SAR Studies

This compound is best deployed as a novel chemotype probe for hOCT3 (SLC22A3) inhibitor SAR campaigns. Its micromolar potency (IC50 4,600 nM) against hOCT3, as reported by Pan et al. (2017), provides a starting point for systematic structural optimization to improve potency and understand transporter-ligand interactions [1]. Researchers studying organic cation transporter pharmacology can use this benzofuran-acetamide scaffold to explore chemical space distinct from classical quaternary ammonium or corticosterone-derived inhibitor series.

Medicinal Chemistry Lead Optimization: Ortho-Substituted Phenoxyacetamide SAR Exploration

The ortho-methylphenoxy substitution pattern represents a specific structural feature for SAR exploration. As documented in Section 3, the steric constraints imposed by the ortho-methyl group adjacent to the ether oxygen distinguish this compound from meta- and para-substituted analogs . Medicinal chemistry teams can procure this compound alongside its meta-tolyl (CAS 2034599-91-0) and para-chloro analogs (CAS not retrieved) to systematically probe substituent effects on target binding, solubility, and metabolic stability in a matched molecular pair analysis framework.

CNS Drug Discovery Programs Requiring Brain-Penetrant Lead-Like Scaffolds

With a TPSA of 71.7 Ų (below the 90 Ų CNS desirability threshold) and compliance with all Lipinski Rule of Five parameters, this compound possesses favorable computed physicochemical properties for CNS drug discovery [2]. Programs targeting neurological disorders where hOCT3 modulation is implicated may consider this compound as a lead-like starting point, though experimental confirmation of brain penetration (e.g., brain-to-plasma ratio, P-gp efflux ratio) is prerequisite before advancement.

Benzofuran-Acetamide Scaffold Hopping: Mitochondrial DBI Receptor Ligand Development

The benzofuran-acetamide scaffold has established precedent as a mitochondrial DBI receptor complex ligand class, with Liao et al. (1998) demonstrating that benzofuran analogs of FGIN-1-27 retain comparable potency and selectivity at this target [3]. This compound, possessing a distinct 2-hydroxypropyl linker and ortho-tolyloxy substitution, offers a scaffold-hopping opportunity for DBI receptor programs seeking to diversify away from indole-based chemotypes. However, direct DBI receptor binding data for this specific compound are absent, necessitating de novo profiling.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.